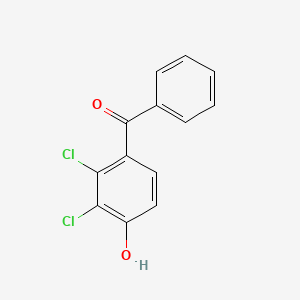

(2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dichloro-4-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-9(6-7-10(16)12(11)15)13(17)8-4-2-1-3-5-8/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBNGDHMKPZILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554275 | |

| Record name | (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62967-12-8 | |

| Record name | (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,3 Dichloro 4 Hydroxyphenyl Phenyl Methanone

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone, the most logical disconnections are the carbon-carbon bonds between the central carbonyl group and the two aromatic rings.

Two primary disconnection strategies emerge:

Disconnection A (C-CO Bond): Breaking the bond between the carbonyl group and the unsubstituted phenyl ring suggests a Friedel-Crafts acylation reaction. This pathway identifies benzoyl chloride (or a related benzoic acid derivative) and 2,3-dichlorophenol (B42519) as the primary precursors.

Disconnection B (C-CO Bond): Alternatively, cleaving the bond between the carbonyl group and the dichlorinated phenyl ring points to a different set of precursors for a Friedel-Crafts reaction: 2,3-dichloro-4-hydroxybenzoyl chloride and benzene (B151609).

A third strategy involves disconnecting one of the aryl groups to be attached via an organometallic coupling reaction, suggesting precursors like an arylboronic acid and an aryl halide. These disconnections form the basis for the classical synthetic routes discussed below.

Classical Synthetic Routes for Benzophenone (B1666685) Derivatives

The synthesis of benzophenones is a well-established field in organic chemistry, with several classical methods being applicable to the target structure.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming aryl ketones. byjus.comsynarchive.com This electrophilic aromatic substitution involves reacting an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govchemistrysteps.com

For the synthesis of this compound, two primary Friedel-Crafts routes can be envisioned based on the retrosynthetic analysis:

Route 1: The acylation of 2,3-dichlorophenol with benzoyl chloride.

Route 2: The acylation of benzene with 2,3-dichloro-4-hydroxybenzoyl chloride.

A significant challenge in these approaches is the presence of the hydroxyl group (-OH) on the dichlorinated phenyl ring. This group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution and potentially leading to undesired side reactions. To circumvent this issue, a protecting group strategy is often employed. The hydroxyl group is typically converted to a less reactive ether (e.g., a methoxy (B1213986) group), which can be cleaved in a subsequent step after the acylation is complete.

For instance, the synthesis could proceed by the Friedel-Crafts acylation of 2,3-dichloroanisole (B143163) with benzoyl chloride, followed by demethylation to yield the final hydroxylated product.

Table 1: Representative Components in Friedel-Crafts Acylation

| Role | Example Compound | Catalyst/Reagent |

|---|---|---|

| Aromatic Substrate | Benzene or 2,3-Dichloroanisole | - |

| Acylating Agent | 2,3-Dichloro-4-methoxybenzoyl chloride or Benzoyl Chloride | - |

| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | - |

Organometallic Coupling Reactions

Modern organic synthesis frequently utilizes organometallic coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. pressbooks.pub The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a particularly powerful tool for preparing biaryl compounds, including benzophenone derivatives. libretexts.orgchemicalbook.com

A plausible Suzuki coupling strategy for the target molecule could involve the reaction of phenylboronic acid with a suitable derivative of 2,3-dichloro-4-hydroxybenzoic acid, such as its acid chloride or ester. The reaction is typically carried out in the presence of a palladium catalyst and a base.

This method offers the advantage of milder reaction conditions compared to classical Friedel-Crafts acylation and often exhibits greater functional group tolerance.

Table 2: Key Components for a Suzuki-Miyaura Coupling Approach

| Role | Example Compound |

|---|---|

| Organoboron Reagent | Phenylboronic acid |

| Organohalide Partner | 2,3-Dichloro-4-hydroxybenzoyl chloride |

| Catalyst | Palladium acetate (B1210297) (Pd(OAc)₂) or similar Pd(0) source |

| Ligand | Triphenylphosphine (PPh₃) or other phosphine (B1218219) ligands |

| Base | Sodium carbonate (Na₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) |

Oxidation of Benzhydrol Precursors

An alternative, two-step approach involves the synthesis of a benzhydrol (diphenylmethanol) intermediate, followed by its oxidation to the target benzophenone. youtube.com

Formation of the Benzhydrol: The precursor, (2,3-dichloro-4-hydroxyphenyl)(phenyl)methanol, can be prepared via a Grignard reaction. This would involve reacting a Grignard reagent, such as phenylmagnesium bromide, with 2,3-dichloro-4-hydroxybenzaldehyde.

Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone. A variety of oxidizing agents can accomplish this transformation, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), manganese dioxide (MnO₂), or milder, more modern methods. oregonstate.edu

This route is particularly useful when direct acylation or coupling reactions are problematic due to substrate reactivity or steric hindrance.

Advanced and Novel Synthetic Protocols for Halogenated and Hydroxylated Benzophenones

Research continues to yield novel synthetic methods that offer advantages in terms of efficiency, selectivity, and environmental impact.

Photochemical Synthesis Approaches

Photochemistry offers unique pathways for molecular transformations by accessing excited electronic states. gordon.edu While the photoreduction of benzophenones to benzopinacols is a classic photochemical reaction, other light-induced processes can be harnessed for synthesis. bgsu.edu

A relevant advanced protocol is the photo-induced rearrangement of 2′-arylisoflavones to produce (2-hydroxyphenyl)(fusedphenyl)methanones. rsc.org This type of reaction proceeds without the need for transition metal catalysts or harsh reagents, often using a simple solvent like ethanol (B145695) under an inert atmosphere at room temperature. rsc.org By designing a precursor with the appropriate substitution pattern (a 2'-phenylisoflavone bearing dichloro substituents), a photochemical rearrangement could potentially be adapted to form the this compound core structure. This represents a modern, "greener" approach to constructing complex hydroxylated benzophenones. rsc.org

Transition Metal-Catalyzed Coupling Methods (e.g., Suzuki, Buchwald–Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to complex molecules like substituted benzophenones. The Suzuki and Buchwald-Hartwig reactions are prominent examples of such methodologies.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon single bond by coupling an organoboron species with an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org For the synthesis of diaryl ketones, such as the benzophenone core, the Suzuki reaction can be adapted to couple an arylboronic acid with a benzoyl chloride or other activated acyl derivative. acs.orgresearchgate.net The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The reaction's utility is enhanced by the stability, low toxicity, and commercial availability of many boronic acids. organic-chemistry.org

Recent advancements have focused on improving catalyst efficiency and expanding the substrate scope. For instance, mechanochemical (solvent-free) methods for Suzuki-Miyaura coupling of acyl chlorides with boronic acids have been developed, representing a highly chemoselective and environmentally friendly approach to ketone synthesis. acs.org Various palladium catalysts and ligands have been optimized for these transformations, with combinations like Pd(OAc)₂/PCy₃ being suitable for triflates and Pd₂(dba)₃/P(t-Bu)₃ for a range of aryl halides, often at room temperature. organic-chemistry.org

Table 1: Examples of Palladium Catalyst Systems in Suzuki-Miyaura Couplings for Ketone Synthesis

| Catalyst/Ligand System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | Aryl/Vinyl Triflates + Arylboronic Acids | Effective for triflate substrates. | organic-chemistry.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl/Vinyl Halides (including Chlorides) + Arylboronic Acids | Broad scope, effective at room temperature. | organic-chemistry.org |

| PdCl₂(dppf)·CH₂Cl₂ | Aryl Bromide + Arylboronic Acid | Used in pharmaceutical synthesis. | acs.org |

| Palladium(0) Catalyst | Acyl Chlorides + Boronic Acids | Mechanochemical (solvent-free) conditions. | acs.org |

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction, primarily used for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgacsgcipr.org While its main application is the formation of aryl amines, it has relevance in benzophenone chemistry through the use of benzophenone imine as an ammonia (B1221849) equivalent. beilstein-journals.orgacsgcipr.orgmtak.hu In this two-step protocol, an aryl halide is first coupled with benzophenone imine, and the resulting product is then hydrolyzed to yield a primary aryl amine. beilstein-journals.orgacsgcipr.org This indirect approach highlights the versatility of transition-metal catalysis in constructing functionalized aromatic systems that can serve as precursors to complex targets.

Chemo- and Regioselective Functionalization Strategies

Achieving the specific substitution pattern of this compound requires precise control over the introduction of functional groups onto the aromatic rings, a challenge addressed by chemo- and regioselective strategies. The substitution pattern is critically important as it dictates the molecule's ultimate properties. mdpi.com

The Friedel-Crafts acylation is a classic and direct method for synthesizing benzophenones, involving the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. chemicalbook.comresearchgate.net The regioselectivity of this reaction is governed by the electronic and steric effects of substituents already present on the aromatic ring. For the target molecule, a plausible strategy would be the Friedel-Crafts acylation of 2,3-dichlorophenol with benzoyl chloride. In this case, the hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, while the chlorine atoms (-Cl) are deactivating but also ortho-, para-directing. The outcome of the acylation would depend on the interplay of these directing effects and steric hindrance.

Alternatively, a Fries rearrangement of a precursor ester, such as phenyl 2,3-dichloro-4-hydroxybenzoate, could be employed. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. The regioselectivity is often temperature-dependent, with lower temperatures favoring the para-isomer and higher temperatures favoring the ortho-isomer.

Controlling selectivity in the functionalization of dichlorophenols is crucial. The inherent directing properties of the substituents must be carefully considered to install the benzoyl group at the desired position relative to the chloro and hydroxyl groups. The development of synthetic strategies often relies on the addition of organometallic species to an aldehyde followed by re-oxidation to a ketone, coupled with cross-coupling reactions to assemble the final molecular framework. mdpi.com

Green Chemistry Approaches in Benzophenone Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.comresearchgate.net In the context of benzophenone synthesis, these principles are applied to address the drawbacks of traditional methods like the Friedel-Crafts acylation, which often uses stoichiometric amounts of corrosive and moisture-sensitive Lewis acids and volatile organic solvents. acsgcipr.orgresearchgate.net

One significant green innovation is the use of ionic liquids (ILs) as dual catalyst-solvent systems. researchgate.netresearchgate.net For example, ILs such as BmimCl–FeCl₃ have shown much higher catalytic activity for Friedel-Crafts acylation than conventional systems, leading to excellent yields (up to 97%) in short reaction times. researchgate.net This approach offers advantages such as high yield, a simple product isolation procedure, and the potential for catalyst/solvent recycling, thereby minimizing waste. researchgate.net

Another powerful green strategy is the adoption of solvent-free reaction conditions, often referred to as mechanochemistry. A mechanochemical, solvent-free Suzuki-Miyaura cross-coupling between acyl chlorides and boronic acids provides a highly chemoselective route to ketones. acs.org This method avoids the use of potentially harmful solvents, reduces energy consumption, and simplifies purification.

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. wiley-vch.de Key considerations include:

Atom Economy : Designing syntheses to maximize the incorporation of all materials used in the process into the final product. wiley-vch.de

Use of Catalysis : Using catalytic reagents in small amounts instead of stoichiometric reagents. wiley-vch.de

Safer Solvents and Auxiliaries : Minimizing or avoiding the use of auxiliary substances like solvents, or replacing them with greener alternatives such as water, ethanol, or ionic liquids. researchgate.netresearchgate.netyoutube.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements. wiley-vch.de The photoreduction of benzophenone using solar energy is an example of employing a renewable energy source. hilarispublisher.comegrassbcollege.ac.in

By applying these principles, chemists can develop more environmentally benign and efficient syntheses of benzophenone and its derivatives.

Optimization of Reaction Conditions and Yields

Solvent Effects in Synthesis

The choice of solvent is a critical parameter in the synthesis of benzophenones, profoundly influencing reaction rates, yields, and even the regioselectivity of the products. researchgate.net In Friedel-Crafts acylations, the solvent can affect the activity of the Lewis acid catalyst and the solubility of reaction intermediates. stackexchange.com

The polarity of the solvent can dictate the isomeric distribution of products. For instance, in the Friedel-Crafts acetylation of naphthalene, reactions performed in non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) favor the formation of the kinetic product (1-acetylnaphthalene). stackexchange.com In contrast, using polar solvents such as nitrobenzene (B124822) promotes the formation of the more stable thermodynamic product (2-acetylnaphthalene), as the intermediate complexes are more soluble, allowing for equilibrium to be established. stackexchange.com A broader investigation of solvent effects in other Friedel-Crafts reactions showed that using acetonitrile (B52724) or THF could lead to the formation of insoluble oligomers, halting the desired reaction. rsc.orgnih.gov

The use of ionic liquids (ILs) as both solvent and catalyst has been shown to be highly effective. A comparative study of benzophenone synthesis via Friedel-Crafts acylation demonstrated that reactions in ILs like BmimCl-FeCl₃ proceed much faster and with higher yields compared to conventional organic solvents. researchgate.net

Table 2: Comparison of Solvent Systems in Friedel-Crafts Benzoylation of Benzene

| Solvent/Catalyst System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| CS₂ / AlCl₃ | 12 h | 85 | researchgate.net |

| (CH₂Cl)₂ / AlCl₃ | 12 h | 82 | researchgate.net |

| BmimCl–ZnCl₂ | 2 h | 85 | researchgate.net |

| BmimCl–AlCl₃ | 2 h | 91 | researchgate.net |

| BmimCl–FeCl₃ | 2 h | 97 | researchgate.net |

Catalyst and Reagent Stoichiometry

Optimizing the stoichiometry of catalysts and reagents is essential for maximizing yield, minimizing cost, and simplifying purification. In traditional Friedel-Crafts acylations, a molar excess of the Lewis acid catalyst (e.g., AlCl₃) is often required because the catalyst forms a complex with the product ketone, rendering it inactive. oregonstate.edu A key area of optimization is therefore the reduction of the amount of catalyst needed.

Research has shown that the choice of Lewis acid significantly impacts the reaction rate. A study on the benzoylation of aromatics found that catalysts like gallium chloride (GaCl₃) and ferric chloride (FeCl₃) were hundreds of times more reactive than aluminum chloride (AlCl₃), allowing for reactions to proceed with much smaller catalyst loadings. researchgate.net In transition metal-catalyzed reactions, such as Suzuki couplings, catalyst and ligand loadings are carefully optimized to be as low as possible (often in the range of 0.25-5 mol%) to reduce costs and minimize palladium contamination in the final product. acs.org

The molar ratio of the reactants is also crucial. For example, in the synthesis of benzophenone from benzene and benzoyl chloride, the molar ratio of benzene to benzoyl chloride is a key parameter to control. chemicalbook.com Similarly, in cross-coupling reactions, the ratio of the aryl halide to the organoboron reagent and the amount and type of base used must be fine-tuned to achieve high conversion and selectivity. acs.org

Temperature and Pressure Optimization

Temperature and pressure are fundamental physical parameters that must be carefully controlled to optimize reaction outcomes. Temperature affects the rate of both the desired reaction and potential side reactions. For the Friedel-Crafts synthesis of benzophenone, precise temperature control is critical. If the temperature is too low (e.g., below 5°C), the reaction may be impractically slow, while temperatures that are too high (e.g., above 10°C) can lead to the formation of tarry byproducts and a significantly lower yield. orgsyn.org Many industrial processes involve heating the reaction mixture to a specific temperature (e.g., 90-140°C) and holding it for several hours to ensure the reaction goes to completion. google.com The optimal reaction temperature can vary significantly depending on the specific substrates, catalyst, and solvent system used, with some preparations requiring temperatures between 60-120°C for 5-8 hours. google.com

Pressure optimization is particularly relevant for reactions that produce gaseous byproducts, such as the hydrogen chloride (HCl) evolved during Friedel-Crafts acylation. In some processes, the reaction is carried out in a sealed vessel, and the pressure is allowed to increase as HCl is generated. patsnap.com The pressure may be controlled by venting the gas, and the reaction progress can be monitored by the amount of gas evolved. google.com A patented low-pressure (e.g., 0.5 MPa) synthesis method for benzophenone using a composite catalyst has been reported to improve safety, shorten reaction times, and increase yields compared to non-pressurized or high-pressure alternatives. google.com Conversely, some studies have investigated the high-pressure behavior of benzophenone itself, revealing a stable polymorphic domain at high pressure and high temperature. nih.gov The careful optimization of both temperature and pressure is therefore a key step in developing a safe, efficient, and high-yielding synthetic process.

Purification Techniques for the Compound

The crude this compound obtained from synthesis will likely contain unreacted starting materials, by-products, and isomers. Therefore, purification is a critical step to obtain the compound in high purity.

Crystallization

Crystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful crystallization. An ideal solvent would dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities remain soluble at the lower temperature. For a compound like this compound, which is a polar molecule, a moderately polar solvent or a mixed solvent system would likely be effective.

Potential Recrystallization Solvents:

Ethanol/Water: The compound could be dissolved in hot ethanol, and water added dropwise until the solution becomes turbid. Upon cooling, the purified compound should crystallize out.

Toluene: This aromatic solvent may provide good solubility at higher temperatures and lower solubility upon cooling.

Hexane (B92381)/Ethyl Acetate: A mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate can be used to achieve the desired solubility characteristics.

The process would involve dissolving the crude product in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The resulting crystals would then be collected by filtration and washed with a small amount of cold solvent.

Column Chromatography

Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption onto a stationary phase. youtube.com For the purification of this compound, normal-phase or reverse-phase chromatography could be employed.

Normal-Phase Chromatography:

Stationary Phase: Silica gel or alumina (B75360) are commonly used polar stationary phases. cup.edu.cn

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, would be used as the eluent. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds of increasing polarity. Less polar impurities would elute first, followed by the desired product.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is a high-resolution separation technique that is well-suited for the purification of moderately polar organic compounds. nih.gov

Stationary Phase: A non-polar stationary phase, such as C18-bonded silica, is typically used.

Mobile Phase: A polar mobile phase, such as a mixture of acetonitrile and water or methanol (B129727) and water, would be used. sielc.comsielc.com A small amount of acid, like formic acid, is often added to the mobile phase to improve peak shape. sielc.com

The selection of the specific chromatographic conditions would require experimental optimization to achieve the best separation of the target compound from any impurities.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |

| Normal-Phase Column Chromatography | Silica Gel or Alumina (polar) | Hexane/Ethyl Acetate (non-polar) | Adsorption based on polarity |

| Reverse-Phase HPLC | C18-bonded Silica (non-polar) | Acetonitrile/Water (polar) | Partitioning based on polarity |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Specific NMR data for (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone is not available in the public domain.

Detailed ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for the proton environments of this compound, could not be located.

Information regarding the ¹³C NMR chemical shifts for the carbon atoms within this compound is not available.

No 2D NMR studies (COSY, HMQC, HMBC) providing data on the connectivity of the proton and carbon frameworks of this compound were found.

Vibrational Spectroscopy Studies

Specific vibrational spectroscopy data for this compound is not available.

No IR spectra detailing the characteristic absorption bands for the functional groups present in this compound could be sourced.

No Raman spectra providing information on the molecular vibrations of this compound were accessible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a distinct molecular ion peak (M⁺). The presence of two chlorine atoms would give this peak a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundances of ³⁵Cl and ³⁷Cl, providing a clear signature for the compound.

Upon ionization, the molecular ion undergoes fragmentation, yielding smaller, charged fragments. The pattern of these fragments provides a roadmap to the molecule's structure. For this compound, predictable fragmentation pathways would include:

Alpha-cleavage: Scission of the bond between the carbonyl carbon and one of the adjacent phenyl rings. This would lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a dichlorohydroxyphenyl radical, or a dichlorohydroxyphenylacylium ion and a phenyl radical.

Cleavage around the carbonyl group: Loss of a neutral carbon monoxide (CO) molecule is another common pathway in benzophenones.

Loss of substituents: Fragmentation involving the loss of chlorine or hydroxyl radicals from the substituted ring can also occur.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of this compound. Unlike standard MS, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of an exact molecular formula. For C₁₃H₈Cl₂O₂, the expected monoisotopic mass would be precisely determined, enabling differentiation from other compounds that might have the same nominal mass but a different elemental composition. This technique is fundamental in confirming the identity of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state nih.gov. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. For related benzophenone (B1666685) structures, X-ray diffraction has been used to confirm their monoclinic crystal systems researchgate.net. A requirement for this analysis is the growth of a suitable single crystal, which can often be the rate-limiting step in the process nih.gov.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by various intermolecular forces. For this compound, several key interactions are expected to dictate its solid-state architecture:

Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes it a potent hydrogen bond donor. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Therefore, strong intermolecular O-H···O=C hydrogen bonds are highly probable, linking molecules into chains, dimers, or more complex networks and significantly influencing the crystal's stability nih.gov.

Halogen Bonding: The electron-deficient region on the chlorine atoms can interact with a Lewis base, such as the carbonyl oxygen or the oxygen of a hydroxyl group on a neighboring molecule. This type of directional interaction, known as halogen bonding, is increasingly recognized as a significant force in crystal engineering and could play a role in the packing of this molecule nih.govnih.gov.

These combined interactions determine the final supramolecular structure of the compound in its crystalline form.

X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. A key feature of benzophenones is the torsion (dihedral) angles between the central carbonyl group and the two phenyl rings. Due to steric hindrance between the rings, they are typically not coplanar with the carbonyl group but are twisted out of the plane to varying degrees. The specific dihedral angles for this compound would be determined by a balance between conjugative effects (which favor planarity) and steric repulsion between the ortho-substituents (chlorine atoms) and the adjacent phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of benzophenone and its derivatives typically displays two main absorption bands scialert.netresearchgate.net.

An intense band at shorter wavelengths (around 250 nm) is attributed to the π→π* transition, associated with the excitation of electrons within the aromatic system.

A weaker band at longer wavelengths (around 330-350 nm) corresponds to the n→π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.

For this compound, the presence of the hydroxyl and chloro substituents is expected to modify the positions and intensities of these bands compared to unsubstituted benzophenone. The electron-donating hydroxyl group and the electron-withdrawing chloro groups will influence the energy levels of the molecular orbitals involved in these transitions, typically causing a shift in the maximum absorption wavelength (λmax) nih.gov.

Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent in which it is dissolved wikipedia.org. This effect is a powerful probe of the difference in polarity between the ground and excited states of a molecule. For benzophenone derivatives, both positive (red shift, bathochromic) and negative (blue shift, hypsochromic) solvatochromism can be observed for different electronic transitions scialert.netwikipedia.org.

The n→π transition* typically exhibits a hypsochromic (blue) shift as solvent polarity increases. This is because polar, protic solvents can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state through hydrogen bonding, increasing the energy required for the n→π* transition scialert.net.

The π→π transition* often shows a bathochromic (red) shift with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state by polar solvents.

The magnitude of these shifts in various solvents provides insight into the specific intermolecular interactions between the solute (the benzophenone) and the solvent molecules.

Table 1. Expected Solvatochromic Shifts for the n→π* Transition of a Substituted Benzophenone in Various Solvents.

| Solvent | Polarity (ET(30) kcal/mol) | Expected λmax (nm) | Shift Type |

| n-Hexane | 31.0 | ~345 | Reference |

| Toluene | 33.9 | ~342 | Blue Shift |

| Dichloromethane (B109758) | 40.7 | ~338 | Blue Shift |

| Acetone | 42.2 | ~335 | Blue Shift |

| Ethanol (B145695) | 51.9 | ~330 | Blue Shift |

| Methanol (B129727) | 55.4 | ~328 | Blue Shift |

| Water | 63.1 | ~320 | Blue Shift |

Note: The λmax values are hypothetical and illustrative of the expected trend for the n→π transition based on the known behavior of benzophenone derivatives. Actual values for this compound would require experimental measurement.*

Computational Chemistry and Theoretical Modeling of 2,3 Dichloro 4 Hydroxyphenyl Phenyl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the investigation of molecular properties based on the principles of quantum mechanics. These methods are crucial for predicting behaviors and characteristics that can be difficult to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. karazin.ua It is favored for its balance of accuracy and computational efficiency. frontiersin.org A DFT study of (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone would involve calculating the total energy of the molecule as a function of its electron density. This approach allows for the determination of various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For related benzophenone (B1666685) derivatives and other substituted phenols, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), have been successfully employed to derive key structural and electronic data. karazin.uaresearchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For a molecule like this compound, which has rotational freedom around the carbonyl bridge, multiple conformations may exist.

| Parameter | Description | Calculated Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond | Data not available |

| C-Cl Bond Lengths | Lengths of the carbon-chlorine bonds | Data not available |

| O-H Bond Length | Length of the hydroxyl bond | Data not available |

| Dihedral Angle (Ring 1 - C=O - Ring 2) | The twist angle between the two aromatic rings | Data not available |

The electronic structure of a molecule governs its reactivity, optical properties, and kinetic stability. This analysis focuses on the distribution of electrons within the molecular orbitals.

HOMO-LUMO Energetics: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity. A small energy gap suggests that the molecule is more polarizable, more reactive, and requires less energy to be excited. In contrast, a large gap implies high kinetic stability and low chemical reactivity.

Charge Distribution: The distribution of electron density across the molecule can be quantified using methods like Mulliken population analysis. This analysis assigns partial charges to each atom, revealing which parts of the molecule are electron-rich (negative charge) and which are electron-poor (positive charge). This information is vital for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | LUMO - HOMO; indicates chemical reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different regions of charge:

Red: Regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen.

Blue: Regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, indicating these are primary sites for interaction with positive charges or hydrogen bond donors. Positive potential (blue) would be expected around the hydroxyl hydrogen.

Mechanistic Pathway Elucidation through Computational Methods

Computational chemistry is instrumental in exploring the step-by-step pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

When a molecule undergoes a chemical reaction, it passes through a high-energy intermediate state known as the transition state. This structure represents the energy barrier that must be overcome for the reaction to proceed. Transition state analysis involves computationally locating the exact geometry of this transient species and calculating its energy.

By mapping the entire reaction coordinate from reactants to products, including the transition state, a detailed energy profile can be constructed. This profile reveals the activation energy of the reaction, which determines the reaction rate. For a molecule like this compound, this analysis could be used to study its synthesis mechanisms, such as the Friedel-Crafts acylation, or its potential reactions, by identifying the most energetically favorable pathways.

Energy Profiles and Reaction Kinetics

Detailed computational studies on the energy profiles and reaction kinetics specifically for this compound are not extensively available in the public domain. However, this type of analysis is crucial for understanding the compound's stability and reactivity.

Theoretical calculations, typically employing Density Functional Theory (DFT) or other quantum mechanical methods, would be used to map the potential energy surface for reactions involving this molecule. Such an analysis would involve:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.

Activation Energy Calculation: Determining the energy barrier that must be overcome for a reaction to occur. This is a key parameter in predicting reaction rates.

Reaction Pathway Mapping: Tracing the lowest energy path from reactants to products, which provides a step-by-step mechanism of the reaction.

These studies could elucidate, for example, the kinetics of its synthesis, its degradation pathways, or its metabolism if it were to act as a substrate for an enzyme. The resulting data would provide quantitative predictions of how fast these processes might occur under various conditions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Specific molecular dynamics (MD) simulation studies for this compound have not been identified in published literature.

MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their motion. This approach would yield valuable information about:

Conformational Flexibility: How the molecule changes its shape, including the rotation around the carbonyl bridge connecting the two phenyl rings.

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its structure and properties.

Thermodynamic Properties: Calculation of properties like free energy and entropy based on the ensemble of conformations sampled during the simulation.

The dynamic behavior is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com To build a QSAR model for a class of compounds including this compound, researchers would:

Compile a dataset of structurally similar molecules with experimentally measured activities (e.g., enzyme inhibition).

Calculate a set of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.

Use statistical methods, like multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity. nih.govnih.gov

A successful QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. The model would highlight which structural features, such as the specific placement of the chloro and hydroxyl groups on the phenyl ring, are most important for activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode of small molecule drugs to their protein targets. nih.govd-nb.info Although a powerful tool, specific docking studies featuring this compound against particular enzymes or receptors are not described in the available literature.

In a typical docking simulation, a 3D structure of the target protein is used as a receptor. The this compound molecule would be treated as a flexible ligand, and a docking algorithm would sample a large number of possible binding poses within the target's active site. Each pose is assigned a score based on a scoring function that estimates the binding affinity.

Binding Site Analysis and Interaction Energies

Following a docking simulation, a detailed analysis of the binding site interactions would be performed. This involves identifying the specific amino acid residues in the target protein that interact with the ligand. The analysis would quantify the energetic contributions of these interactions.

Key interactions that would be analyzed for this compound include:

Hydrogen Bonds: The hydroxyl group (-OH) is a potential hydrogen bond donor and acceptor. The carbonyl group (C=O) is a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl and dichlorophenyl rings can form hydrophobic contacts with nonpolar residues.

Halogen Bonds: The chlorine atoms could potentially form halogen bonds with electron-donating atoms in the binding site.

The table below illustrates the types of data that would be generated from such an analysis, predicting the interaction energies between the ligand and key residues.

| Interaction Type | Interacting Ligand Group | Interacting Residue (Example) | Estimated Energy (kcal/mol) |

| Hydrogen Bond | 4-hydroxyl | Aspartic Acid (ASP) | -3.5 to -5.0 |

| Hydrogen Bond | Carbonyl oxygen | Lysine (LYS) | -3.0 to -4.5 |

| Hydrophobic (π-π) | Phenyl ring | Tyrosine (TYR) | -1.5 to -2.5 |

| Halogen Bond | 2-chloro | Carbonyl backbone | -0.5 to -1.5 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Prediction of Binding Modes

The primary output of a molecular docking simulation is the prediction of the most stable binding mode(s) of the ligand within the target's active site. researchgate.net This predicted conformation is the one with the most favorable calculated binding energy. Understanding the binding mode is critical for explaining the molecule's mechanism of action at a molecular level.

For this compound, the predicted binding mode would show the precise 3D arrangement of the molecule, revealing how the dichlorinated ring and the unsubstituted phenyl ring orient themselves to maximize favorable interactions with the protein. This information is invaluable for structure-based drug design, as it can suggest chemical modifications to the molecule to improve its binding affinity and selectivity for the target.

Reactivity and Derivatization Studies of 2,3 Dichloro 4 Hydroxyphenyl Phenyl Methanone

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group on the dichlorinated phenyl ring is a prime site for modification, readily undergoing reactions typical of phenols, such as etherification and esterification.

Etherification and Esterification Reactions

The nucleophilic character of the phenoxide ion, formed by deprotonation of the hydroxyl group, allows for facile ether synthesis. O-alkylation can be achieved by reacting (2,3-dichloro-4-hydroxyphenyl)(phenyl)methanone with various alkylating agents. google.com A common method involves the use of an alkyl halide in the presence of a base like potassium carbonate or sodium hydride to deprotonate the hydroxyl group, followed by nucleophilic substitution. This reaction is broadly applicable for the synthesis of a range of alkyl and substituted alkyl ethers.

Esterification, or O-acylation, is another key transformation, converting the hydroxyl group into an ester functionality. This is typically accomplished by reaction with an acyl chloride or a carboxylic anhydride (B1165640) under basic conditions. researchgate.net Pyridine (B92270) or triethylamine (B128534) is often used as a base to neutralize the HCl byproduct when acyl chlorides are used. researchgate.net These reactions are generally high-yielding and serve to introduce a wide variety of acyl groups to the molecule.

| Reaction Type | Reagents | Typical Conditions | Product Class |

|---|---|---|---|

| Etherification (Williamson Synthesis) | Alkyl Halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH) | Solvent (Acetone, DMF), Room Temp. to Reflux | (2,3-Dichloro-4-alkoxyphenyl)(phenyl)methanone |

| Esterification | Acyl Chloride (e.g., CH₃COCl) or Anhydride ((CH₃CO)₂O), Base (e.g., Pyridine, Et₃N) | Solvent (THF, CH₂Cl₂), 0°C to Room Temp. | 4-Benzoyl-2,3-dichlorophenyl acetate (B1210297) |

Halogenation Reactions at the Hydroxyl-Bearing Phenyl Ring

The hydroxyl group can be replaced by a halogen atom, a transformation that fundamentally alters the electronic properties of the ring. A standard reagent for this conversion is thionyl chloride (SOCl₂), which is used to replace hydroxyl groups with chlorine. googleapis.comlibretexts.org The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. Subsequent nucleophilic attack by a chloride ion displaces this group. libretexts.org This method is effective for converting phenols to aryl chlorides, though it may require specific catalysts or conditions compared to aliphatic alcohols. googleapis.comchemguide.co.uk

Reactions at the Ketone Carbonyl Group

The electrophilic carbon atom of the benzophenone (B1666685) carbonyl group is susceptible to attack by nucleophiles and reducing agents, leading to addition and reduction products.

Reduction Reactions

The ketone functionality can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, converting ketones to alcohols without affecting other reducible groups that might be present in a complex molecule. zenodo.orgmasterorganicchemistry.com The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. umass.edulibretexts.org A subsequent workup with a protic solvent (like methanol (B129727) or water) protonates the resulting alkoxide to yield the final alcohol product, (2,3-dichloro-4-hydroxyphenyl)(phenyl)methanol. zenodo.orgmasterorganicchemistry.com

| Reagent | Solvent | Product | Product Class |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695) | (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanol | Secondary Alcohol |

Nucleophilic Additions (e.g., Hydrazone Formation)

The carbonyl group undergoes nucleophilic addition with nitrogen-based nucleophiles like hydrazine (B178648) and its derivatives to form imine-type compounds. The reaction with hydrazine (H₂NNH₂) or substituted hydrazines produces the corresponding hydrazone. acs.orgacs.org This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the hydrazone. acs.orgresearchgate.net Benzophenone hydrazones are stable compounds and serve as important intermediates in various synthetic applications. google.comorgsyn.org

Electrophilic Aromatic Substitution on Phenyl Rings

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the phenyl rings. The outcome of such reactions is dictated by the directing effects of the existing groups on the two aromatic rings.

The reactivity of the two phenyl rings towards electrophiles is significantly different.

Ring A (1,2-dichloro-4-hydroxy-substituted): This ring is substituted with a strongly activating, ortho-, para-directing hydroxyl group (-OH) and two deactivating, ortho-, para-directing chloro groups (-Cl). The powerful electron-donating resonance effect of the hydroxyl group dominates, making this ring significantly more activated towards electrophilic attack than the other ring. byjus.com The hydroxyl group directs incoming electrophiles to the positions ortho and para to itself. The para position (C1) is blocked by the benzoyl group, and one ortho position (C3) is occupied by a chlorine atom. Therefore, electrophilic substitution is strongly favored at the other ortho position, C5.

Ring B (unsubstituted phenyl): This ring is directly attached to the electron-withdrawing carbonyl group (-C=O), which deactivates the ring towards electrophilic attack and acts as a meta-director.

Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions will selectively occur on the activated dichlorinated ring at the C5 position. For instance, bromination of similar p-hydroxybenzophenone structures with bromine occurs at the position ortho to the activating hydroxyl group. vedantu.comaskfilo.comdoubtnut.com

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ or CCl₄ | (5-Bromo-2,3-dichloro-4-hydroxyphenyl)(phenyl)methanone |

| Nitration | HNO₃ / H₂SO₄ | (2,3-Dichloro-4-hydroxy-5-nitrophenyl)(phenyl)methanone |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | (5-Acetyl-2,3-dichloro-4-hydroxyphenyl)(phenyl)methanone |

Development of Novel Analogues and Derivatives

The this compound scaffold, a member of the benzophenone class of compounds, serves as a valuable starting point for the development of novel derivatives with potential therapeutic applications. Benzophenones are recognized as a "ubiquitous scaffold" in medicinal chemistry due to their presence in numerous natural products and their versatility as synthetic building blocks. nih.govrsc.org The core structure allows for extensive modification, and research has shown that integrating the benzophenone moiety with various heterocyclic analogues can significantly enhance its biological activity, particularly in areas like cancer research where the benzophenone structure alone is not notably active. rsc.orgnih.gov The development of new analogues focuses on strategies such as molecular hybridization, which involves combining the benzophenone core with other pharmacologically active structures to create hybrid molecules with improved or novel functions.

A primary strategy in the derivatization of the benzophenone scaffold involves the introduction of diverse heterocyclic rings. This approach aims to create hybrid molecules that leverage the structural features of both the benzophenone core and the appended heterocycle to interact more effectively with biological targets. jchemlett.com Various heterocyclic systems have been successfully incorporated, leading to new classes of compounds with a range of biological activities.

Commonly introduced heterocyclic moieties include:

Thiazoles: A series of novel benzophenone derivatives incorporating a thiazole (B1198619) nucleus have been designed and synthesized. mdpi.comnih.gov These compounds, synthesized through thiosemicarbazide (B42300) intermediates, have been investigated for their potential biological activities. mdpi.com

Imidazoles and Pyrones: Benzophenone has been linked to imidazole (B134444) and pyrone rings to create analogues with potential anti-angiogenic properties. nih.gov

1,2,3-Triazoles: The 1,2,3-triazole scaffold, known for its wide range of applications in medicinal chemistry, has been combined with the benzophenone moiety to synthesize new hybrid compounds. jchemlett.com

Pyridines: Researchers have synthesized benzophenone-tagged pyridine analogues connected by a hydrazide linker to evaluate their cytotoxic properties. nih.gov

Uracil (B121893): Hybrid molecules featuring a benzophenone and a uracil moiety connected via an ether linkage have been developed and assessed for their potential as antiviral agents. nih.gov

The synthesis of these derivatives often involves multi-step reactions. For instance, the creation of benzophenone-imidazole/pyrone analogues and benzophenone-thiazole derivatives demonstrates the chemical tractability of the benzophenone core for such modifications. nih.govmdpi.com

Systematic structural modifications of benzophenone-heterocyclic hybrids are crucial for establishing Structure-Activity Relationships (SAR). These studies help to identify the chemical features responsible for a compound's biological activity and to optimize lead compounds for improved potency and selectivity. SAR studies typically involve altering substituents on both the benzophenone rings and the attached heterocyclic moiety and assessing the impact on in vitro activity or through in silico computational models.

Substituent Effects on the Benzophenone Scaffold:

Research has shown that the type and position of substituents on the benzoyl rings of the benzophenone scaffold significantly influence the biological activity of the resulting derivatives.

In one study of benzophenone-imidazole hybrids, a compound featuring methyl, chloro, and fluoro groups on the benzophenone moiety was identified as having the most significant biological activity compared to other analogues with different substituents. nih.gov

For a series of benzophenone-tagged pyridine analogues, SAR studies revealed that compounds with fluoro and chloro groups at the para-position of the benzoyl ring showed significant activity. nih.gov

In another example involving thiazole derivatives, the absence of a methoxy (B1213986) group (C4'-OCH3) on the benzophenone structure was found to be strongly related to the inhibition of prostaglandin (B15479496) production, a key process in inflammation. mdpi.comnih.gov

In Vitro Activity of Benzophenone-Heterocycle Derivatives

| Compound Series | Heterocyclic Moiety | Key SAR Findings | Reference |

| Benzophenone-Pyridine Hybrids | Pyridine | Fluoro (46) and chloro (47) groups at the para-position of the benzoyl ring showed significant antiproliferative activity. | nih.gov |

| Benzophenone-Imidazole Hybrids | Imidazole | Compound 9d, with methyl, chloro, and fluoro groups on the benzophenone moiety, exhibited the highest cytotoxicity. | nih.gov |

| Benzophenone-Thiazole Hybrids | Thiazole | Derivatives lacking a C4'-OCH3 group on the benzophenone structure showed potent inhibition of prostaglandin production. | mdpi.comnih.gov |

Insights from In Silico Studies:

Molecular docking simulations are frequently used to predict and explain the SAR of novel benzophenone derivatives. These computational studies model the interaction between the synthesized compounds and the active site of a specific protein target, providing insights into binding affinity and orientation.

Docking of Benzophenone-Thiazole Hybrids: Molecular docking was used to investigate the inhibitory potential of benzophenone-thiazole derivatives against cyclooxygenase (COX) isoenzymes, revealing favorable binding interactions. mdpi.comnih.gov

Docking of Benzophenone-Triazole Hybrids: Novel benzophenone-based 1,2,3-triazole hybrids were docked into the active site of Penicillin-Binding Protein 6 (PBP6). The docking scores, which indicate binding affinity, were higher for the synthesized compounds than for the reference drug, ampicillin. jchemlett.com

Docking of Benzophenone-Imidazole Hybrids: In silico studies of benzophenone-imidazole analogues targeting the VEGF protein identified key amino acid residues (ARG842, ASN923, and ASP1052) as crucial for inhibitor binding. nih.gov

In Silico Docking Scores of Benzophenone-Triazole Hybrids against PBP6

| Compound | Docking Score (Kcal/mol) |

| 8d | -7.4 |

| 8e | -7.5 |

| 8f | -7.2 |

| 8g | -7.3 |

| 8h | -7.2 |

| 8i | -7.1 |

| 8j | -7.3 |

| 8k | -7.6 |

| 8l | -7.2 |

| Ampicillin (Reference) | -5.9 |

| (Data sourced from Journal of Chemistry Letters) jchemlett.com |

These SAR studies, combining chemical synthesis with in vitro and in silico evaluation, are essential for the rational design of new derivatives based on the this compound scaffold, guiding the development of compounds with optimized biological activity. researchgate.net

Mechanistic Investigations of Molecular Interactions and Activities Excluding Clinical/safety

Exploration of Photophysical and Photochemical Behavior

The photophysical and photochemical behavior of benzophenone (B1666685) and its derivatives is a well-established area of study, typically involving the exploration of excited states, radical generation, and energy transfer. Benzophenones are known to absorb UV light, leading to the formation of an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T1). This triplet state is often the primary species responsible for the photochemical reactivity of benzophenones.

Excited State Dynamics and Decay Pathways

Detailed investigations into the excited state dynamics and decay pathways for (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone have not been found in the public scientific domain. Such studies would typically involve techniques like transient absorption spectroscopy to identify and characterize the lifetimes of singlet and triplet excited states and to map the pathways by which the molecule returns to the ground state, including radiative (fluorescence and phosphorescence) and non-radiative decay.

Radical Generation and Trapping Studies

The triplet state of benzophenones is known to be an effective hydrogen abstractor, leading to the formation of ketyl radicals. While this is a characteristic reaction for the parent compound, specific studies on radical generation and subsequent trapping for this compound have not been identified. Research in this area would be necessary to understand its potential for initiating radical-mediated processes.

Energy Transfer Processes

Benzophenones are widely used as photosensitizers, capable of absorbing light and transferring the excitation energy to another molecule (an acceptor). This triplet-triplet energy transfer is a fundamental process in photochemistry. There is currently no specific data available describing the efficiency or kinetics of energy transfer from the excited state of this compound to potential acceptor molecules.

Mechanistic Studies of In Vitro Biological Activity

The biological activity of benzophenone derivatives can be diverse, often stemming from their ability to interact with biological macromolecules like proteins and nucleic acids. Mechanistic studies are crucial for understanding the basis of these activities at a molecular level.

Enzyme Kinetic Studies (e.g., Cathepsin Inhibition)

While various benzophenone analogues, such as benzoylbenzophenone thiosemicarbazones, have been investigated as inhibitors of enzymes like cathepsin L, there is no specific research available on the inhibitory activity of this compound against cathepsins or other enzymes. nih.govnih.gov Enzyme kinetic studies would be required to determine if this compound acts as an inhibitor and to characterize its mechanism of action (e.g., competitive, non-competitive) and potency (e.g., IC50 or Ki values).

Table 1: Cathepsin L Inhibition by Related Benzophenone Analogues

| Compound | Target | IC50 (nM) |

|---|---|---|

| 3-Benzoylbenzophenone thiosemicarbazone | Cathepsin L | 9.9 nih.gov |

| 1,3-bis(4-fluorobenzoyl)benzene thiosemicarbazone | Cathepsin L | 14.4 nih.gov |

| 1,3-bis(2-fluorobenzoyl)-5-bromobenzene thiosemicarbazone | Cathepsin L | 8.1 nih.gov |

Note: This data is for structurally distinct benzophenone thiosemicarbazone analogues and is provided for context on the study of related compounds. No such data exists for this compound.

Identification of Molecular Targets (e.g., specific proteins, pathways)

The identification of specific molecular targets is fundamental to understanding the mechanism of a biologically active compound. For this compound, there are no published studies that identify its specific protein or cellular pathway targets. Research efforts, potentially involving techniques such as affinity chromatography, proteomics, or computational docking, would be necessary to elucidate its molecular targets and explain any observed in vitro biological effects.

Investigation of Cellular Mechanisms (e.g., apoptosis induction in vitro, cell cycle effects in vitro)

Currently, there is a notable absence of published scientific literature detailing the specific effects of this compound on cellular mechanisms such as in vitro apoptosis induction or cell cycle progression. While research into the biological activities of various substituted benzophenones and related phenolic compounds is extensive, studies focusing explicitly on the 2,3-dichloro-4-hydroxyphenyl substitution pattern in relation to these fundamental cellular processes have not been reported.

Future in vitro studies would be necessary to elucidate any potential pro-apoptotic or cell cycle-modulating activities. Such investigations would typically involve treating relevant cell lines with the compound and subsequently analyzing markers of apoptosis (e.g., caspase activation, annexin (B1180172) V staining) and changes in cell cycle distribution through techniques like flow cytometry. Without such dedicated research, any discussion of the compound's impact on these cellular pathways would be purely speculative.

Electrochemical Properties and Redox Behavior

The electrochemical characteristics and redox behavior of this compound remain largely unexplored in the available scientific literature. The presence of a phenolic hydroxyl group and a benzophenone carbonyl moiety, along with the electron-withdrawing chloro substituents, suggests that the molecule could possess interesting redox properties. However, detailed experimental validation is currently lacking.

Cyclic Voltammetry Studies

No specific cyclic voltammetry studies for this compound have been published. This electrochemical technique would be instrumental in characterizing the redox behavior of the compound, including the identification of oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the resulting radical species. Such data would provide valuable insights into its potential to participate in redox reactions within a biological or chemical system.

Correlation between Reduction Potentials and Electronic Structure

Role as Chemical Intermediate in Synthesis

The benzophenone framework is a well-established building block in organic chemistry, valued for its robustness and the reactivity of its carbonyl group. The specific substitutions on this compound offer multiple sites for chemical modification, positioning it as a valuable intermediate in the synthesis of more complex molecules.

Benzophenone motifs are integral to many pharmacologically relevant compounds and serve as versatile synthetic starting points. pearson.com The structure of this compound, with its hydroxyl and chloro groups, provides handles for a variety of chemical transformations. For instance, the hydroxyl group can be alkylated or esterified to introduce new functionalities. This adaptability makes it a useful precursor for building larger, more intricate molecular architectures. One application of similar functionalized benzophenones is in the synthesis of chemical probes, where the benzophenone core acts as a photo-activatable component, the hydroxyl group serves as a linking point for a ligand, and another part of the molecule allows for downstream detection. This modular approach allows for the creation of sophisticated tools for chemical biology and other fields.

While benzophenones are commonly synthesized via the Friedel-Crafts acylation of an aromatic ring with a benzoyl chloride, the reverse reaction—cleavage of the benzophenone core—can be a potential route to substituted phenols and benzoic acids. mdpi.comresearchgate.netbrainly.in A plausible pathway for this transformation is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxyacids. wikipedia.orgmerckmillipore.comorganic-chemistry.org

In the case of this compound, the reaction's regioselectivity would depend on the relative migratory aptitude of the two aryl groups. The group better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org The electron-donating hydroxyl group on the dichlorinated ring, despite the presence of electron-withdrawing chlorine atoms, would likely enhance its migratory aptitude compared to the unsubstituted phenyl ring.

If the 2,3-dichloro-4-hydroxyphenyl group migrates, the oxidation would yield phenyl 2,3-dichloro-4-hydroxybenzoate. Subsequent hydrolysis of this ester intermediate would cleave the molecule into phenol and 2,3-dichloro-4-hydroxybenzoic acid. This synthetic route represents a potential, though not commonly cited, application for this compound as an intermediate in the production of specific halogenated and hydroxylated aromatic acids and phenols.

Potential Applications in Non Biological and Material Sciences

Detailed research into the non-biological and material science applications of (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone is limited. However, the broader class of benzophenone (B1666685) derivatives has established uses that could suggest potential, albeit uninvestigated, roles for this specific compound.

Currently, there is no documented use of this compound as an analytical reagent or a derivatization agent in the scientific literature. Generally, some benzophenone derivatives are utilized as analytical standards for the detection and quantification of this class of compounds in various environmental and biological matrices. For instance, 2,4-Dihydroxybenzophenone is available as an analytical standard. sigmaaldrich.com Analytical methods such as ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) have been developed for the simultaneous analysis of multiple benzophenone-type UV filters and other preservatives. nih.govrsc.org These methods are crucial for monitoring the presence of these compounds in diverse samples, from consumer products to environmental waters. However, the specific application of this compound in such analytical methodologies has not been reported.

Specific studies on the environmental fate and degradation of this compound are not available in the current body of scientific literature. However, extensive research on other chlorinated and hydroxylated benzophenones, particularly those used as UV filters, provides insights into the potential environmental behavior of such compounds.

Benzophenones can enter aquatic environments through various pathways, including wastewater treatment plant effluents and direct release during recreational activities. nih.gov Their persistence and degradation are influenced by factors such as photostability and reactivity with disinfectants like chlorine.

Photodegradation: Many benzophenone-type UV filters are designed to be photostable. nih.govmdpi.commdpi.com For example, Benzophenone-3 (BP-3) has shown resistance to photodegradation under simulated sunlight. mdpi.com The photodegradation of benzophenones in aquatic environments often follows pseudo-first-order kinetics, with half-lives that can range significantly depending on the specific compound and environmental conditions. mdpi.com The presence of other substances in natural waters can also influence the photolytic behavior of these compounds. mdpi.com

Degradation by Chlorination: Chlorine, a common disinfectant in water treatment, can react with benzophenone derivatives to form various transformation products. researchgate.netnih.gov Studies on benzophenone-3 and benzophenone-4 have shown that they can react with free chlorine and chloramine, leading to the formation of disinfection byproducts (DBPs). researchgate.net For example, the reaction of benzophenone-3 with chlorine in seawater can produce brominated DBPs, which are often more toxic than their chlorinated counterparts. nih.gov The degradation of benzophenone-4 by chlorine has been shown to follow first-order reaction kinetics. nih.gov

Advanced Oxidation Processes (AOPs): Advanced oxidation processes, such as UV/H₂O₂ and UV/TiO₂, have been shown to be effective in degrading benzophenone derivatives in water. mdpi.comnih.gov These processes generate highly reactive hydroxyl radicals that can oxidize the organic compounds, leading to their removal. For instance, the degradation of benzophenone-4 by UV/H₂O₂ and UV/TiO₂ follows pseudo-first-order reaction kinetics and can lead to the complete removal of the parent compound and its by-products. nih.gov

The following table summarizes the degradation kinetics for Benzophenone-4 under different conditions, which may serve as a general reference for the potential behavior of structurally similar compounds.

| Treatment Process | Kinetic Model | Apparent Rate Constant (k_app) | Reference |

| Chlorination | First-order | 0.02 min⁻¹ | nih.gov |

| UV/H₂O₂ | Pseudo-first-order | 0.48 min⁻¹ | nih.gov |

| UV/TiO₂ | Pseudo-first-order | 0.08 min⁻¹ | nih.gov |

It is crucial to reiterate that the data presented above pertains to other benzophenone derivatives and not specifically to this compound. Without direct experimental studies, the environmental fate and degradation pathways of this specific compound remain unknown.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of benzophenones, often relying on Friedel-Crafts acylation, is under increasing scrutiny due to its environmental impact. Future research will prioritize the development of "greener" and more efficient synthetic methodologies for (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone. This includes the exploration of alternative, less hazardous catalysts and solvent systems.

Key areas of investigation will likely include:

Alternative Solvent Systems: The use of volatile organic compounds (VOCs) as solvents in chemical synthesis is a significant environmental concern. Future synthetic routes will likely explore the use of greener solvents, including water, ethanol (B145695), and glycerol, to reduce pollution and enhance the sustainability of the process.

Process Intensification: The adoption of continuous flow chemistry and microwave-assisted synthesis will be explored to enhance reaction efficiency, reduce reaction times, and improve process control and safety.

These advancements will not only make the production of this compound more environmentally friendly but also potentially more cost-effective for industrial applications.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic routes and ensure product quality, the development of advanced analytical techniques for real-time reaction monitoring is essential. Process Analytical Technology (PAT), incorporating sophisticated spectroscopic probes, will play a pivotal role in understanding and controlling the synthesis of this compound.

Future research in this area will focus on:

In-situ Spectroscopic Techniques: The application of in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy will enable the real-time tracking of reactants, intermediates, and products throughout the synthetic process. americanpharmaceuticalreview.com This will provide valuable kinetic and mechanistic data, allowing for precise control over reaction parameters.

Chemometric Analysis: The large datasets generated by in-situ spectroscopy will be analyzed using chemometric methods to build predictive models for reaction progress and product quality.

Non-invasive Monitoring: These spectroscopic techniques are non-invasive and non-destructive, allowing for the analysis of the reaction mixture without the need for sampling, which can be particularly advantageous when dealing with sensitive or hazardous reagents. nih.gov

The integration of these advanced spectroscopic tools will lead to more robust, efficient, and reproducible synthetic processes for this compound.

Integration of Machine Learning in Compound Design and Prediction of Molecular Interactions

The convergence of computational chemistry and artificial intelligence is set to revolutionize the design and discovery of new molecules. Machine learning (ML) will be a powerful tool in predicting the properties and interactions of this compound and its analogues.

Key applications of machine learning in this context will include:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical information to predict various properties of new compounds, such as their reactivity, solubility, and spectroscopic characteristics. This will accelerate the design of new analogues with desired functionalities.

Protein-Ligand Interaction Prediction: For non-clinical mechanistic studies, machine learning models can predict the binding affinity and interaction patterns of this compound-based probes with target proteins. rsc.orgnih.govrsc.orghilarispublisher.com This is particularly relevant for understanding the molecular mechanisms of action of these probes.

De Novo Design: Advanced ML techniques, such as generative models, can be employed for the de novo design of novel benzophenone (B1666685) scaffolds with tailored properties for specific non-biological applications.

The integration of machine learning will enable a more rational and efficient approach to the design and development of new compounds based on the this compound scaffold.

Exploration of Novel Non-Biological Applications

While benzophenones are well-known for their UV-absorbing properties, future research will aim to uncover novel non-biological applications for this compound, leveraging its unique chemical structure.